Arginine vasopressin, homo-

Description

Conceptual Framework of Arginine Vasopressin (AVP) in Biomedical Science

Arginine vasopressin, also known as antidiuretic hormone (ADH), is a cornerstone of physiological regulation. wikipedia.org Its primary and most well-understood function is the control of water reabsorption in the kidneys, a process crucial for maintaining osmotic balance. wikipedia.orgmdpi.com AVP is released from the posterior pituitary gland in response to increased plasma osmolality or decreased blood volume, signaling the kidneys to increase water permeability in the collecting ducts. wikipedia.orgmdpi.com

Beyond its renal functions, AVP acts as a potent vasoconstrictor, increasing blood pressure by stimulating the contraction of vascular smooth muscle cells. chemicalbook.com This action is mediated through V1a receptors and is particularly important in situations of severe blood loss or vasodilatory shock. chemicalbook.comahajournals.org

In the central nervous system, AVP functions as a neuromodulator, influencing a spectrum of social behaviors. frontiersin.org Research has implicated AVP in processes such as social recognition, pair bonding, aggression, and anxiety. frontiersin.orgnih.gov These effects are often sex-dependent, with AVP promoting agonistic behaviors in males and affiliative responses in females in some contexts. frontiersin.org The study of AVP's role in social cognition offers insights into the neurobiological underpinnings of both normal and pathological social behaviors. frontiersin.orgnih.gov

Recent research has also begun to explore the metabolic effects of AVP. mdpi.com Elevated levels of AVP have been associated with metabolic conditions like obesity and type 2 diabetes, suggesting a role for this peptide in glucose homeostasis and energy balance. mdpi.com Studies have shown that AVP can influence caloric intake and may be involved in the pathophysiology of obesity. mdpi.comoup.com

Evolutionary Context of Arginine Vasopressin and its Homologs

The vasopressin/oxytocin (B344502) signaling system is an ancient and highly conserved pathway found throughout the animal kingdom. nih.gov The ancestral molecule, arginine vasotocin (B1584283) (AVT), is present in non-mammalian vertebrates and is considered the evolutionary precursor to both AVP and oxytocin. frontiersin.orgplos.org AVT regulates a wide range of social and reproductive behaviors in fish, amphibians, reptiles, and birds, highlighting the deep evolutionary roots of this system's influence on sociality. frontiersin.orgplos.org

In mammals, a gene duplication event led to the emergence of separate vasopressin and oxytocin lineages. nih.gov AVP and oxytocin are structurally very similar, differing by only two amino acids, and their genes are located in close proximity on the same chromosome in most species. wikipedia.org This close evolutionary relationship is reflected in their functional overlap and occasional cross-reactivity at each other's receptors. oup.commdpi.com

The primary homolog of AVP in most mammals is lysine (B10760008) vasopressin (LVP), which is found in pigs and some related species and has a lysine residue in place of arginine at the eighth position. wikipedia.org The table below details the key homologs of Arginine Vasopressin.

| Homolog | Key Species | Primary Function(s) |

| Arginine Vasotocin (AVT) | Non-mammalian vertebrates (fish, amphibians, reptiles, birds) | Osmoregulation, cardiovascular function, regulation of social and reproductive behaviors. frontiersin.orgplos.orgutexas.edu |

| Lysine Vasopressin (LVP) | Pigs and some related animals | Similar to AVP, acts as an antidiuretic and vasopressor. wikipedia.org |

| Oxytocin (OXT) | Mammals | Uterine contractions during labor, lactation, maternal behavior, social bonding. wikipedia.orgoup.com |

The conservation of the vasopressin/oxytocin signaling system across diverse taxa underscores its fundamental importance in regulating key life processes. Studying the variations and adaptations of this system in different species provides valuable insights into the evolution of social behavior and physiological regulation. nih.govresearchgate.net

Detailed Research Findings

Recent research has further illuminated the multifaceted roles of AVP. Studies using functional magnetic resonance imaging (fMRI) have shown that intranasal administration of AVP can modulate neural responses to social cues, particularly in brain regions associated with reward and social bonding like the nucleus accumbens and lateral septum. frontiersin.org For instance, AVP has been found to increase positive ratings of same-sex faces in women and men, though the timing of these effects can differ. frontiersin.org

In the context of metabolic health, investigations have revealed that AVP levels can be influenced by food intake. One study in adults with obesity found that AVP levels decreased after a standardized meal, suggesting a potential disruption in AVP signaling that could be relevant to obesity pathophysiology. oup.com Furthermore, chronic administration of intranasal oxytocin, a structurally similar peptide, did not alter AVP levels, which has implications for the safety of potential oxytocin-based therapies. oup.com

The influence of AVP extends to the immune system as well. Research on human neutrophils, a type of white blood cell, has indicated that AVP can modulate their migration, a critical aspect of the immune response. mdpi.com This suggests that AVP may act as an immune modulator, particularly in conditions like sepsis where its levels are altered. mdpi.com

Structure

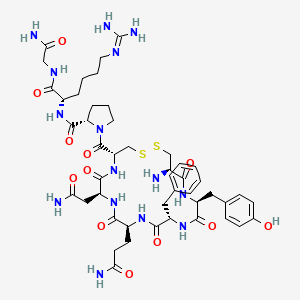

2D Structure

Properties

CAS No. |

52570-14-6 |

|---|---|

Molecular Formula |

C47H67N15O12S2 |

Molecular Weight |

1098.3 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-(diaminomethylideneamino)-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H67N15O12S2/c48-28-23-75-76-24-34(46(74)62-18-6-10-35(62)45(73)57-29(40(68)55-22-38(51)66)9-4-5-17-54-47(52)53)61-44(72)33(21-37(50)65)60-41(69)30(15-16-36(49)64)56-42(70)32(19-25-7-2-1-3-8-25)59-43(71)31(58-39(28)67)20-26-11-13-27(63)14-12-26/h1-3,7-8,11-14,28-35,63H,4-6,9-10,15-24,48H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,69)(H,61,72)(H4,52,53,54)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

VAMXMOCLVRELHY-DZCXQCEKSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)N |

Origin of Product |

United States |

Molecular and Cellular Biology of Arginine Vasopressin

Arginine Vasopressin Biosynthesis and Precursor Processing

Arginine vasopressin (AVP), a critical neuropeptide hormone, undergoes a multi-step biosynthetic process, beginning with its synthesis as a larger precursor protein and culminating in the release of the mature hormone and other associated peptides. wikipedia.org This intricate process ensures the regulated production and secretion of AVP, which is essential for a variety of physiological functions. physiology.org

The synthesis of arginine vasopressin originates in specific neurons within the hypothalamus. wikipedia.org Primarily, it is produced in the magnocellular neurons of the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.gov AVP is also synthesized to a lesser extent in the parvocellular neurons of the PVN. nih.gov The genetic blueprint for AVP is located on chromosome 20 in humans. wikipedia.org

The initial product of gene transcription and translation is a 164-amino acid pre-pro-hormone precursor known as pre-pro-vasopressin or AVP-neurophysin-copeptin. nih.govnih.govresearchgate.net This precursor molecule contains the sequences for AVP, neurophysin II, and copeptin. brahms.de In the endoplasmic reticulum, the signal peptide is cleaved from the pre-pro-hormone to form pro-vasopressin (also referred to as pro-pressophysin). nih.govresearchgate.net

Following its initial processing, the pro-vasopressin is packaged into dense-core vesicles in the Golgi apparatus. researchgate.net These vesicles are then transported down the axons of the hypothalamic neurons, a process known as axonal transport. wikipedia.orgnih.gov The primary destination for these vesicles is the posterior pituitary gland (neurohypophysis), where they are stored in nerve terminals awaiting a signal for release into the bloodstream. wikipedia.orgnih.gov The rate of this axonal transport is a regulated process and is linked to the rate of AVP synthesis rather than its release. nih.gov

During the axonal transport of the pro-vasopressin-containing vesicles to the posterior pituitary, further proteolytic cleavage occurs. wikipedia.org This processing results in the separation of the pro-vasopressin molecule into three distinct peptides: arginine vasopressin (AVP), neurophysin II (NPII), and copeptin. nih.govresearchgate.netbrahms.de

Arginine Vasopressin (AVP): This is the biologically active nonapeptide hormone. nih.gov It plays crucial roles in regulating water balance, blood pressure, and social behaviors. physiology.orgwikipedia.org

Neurophysin II (NPII): This is a carrier protein that specifically binds to vasopressin within the secretory granules. uniprot.org This binding is thought to stabilize the hormone during its transport and storage.

Copeptin: This is a 39-amino acid glycosylated peptide that constitutes the C-terminal portion of the precursor molecule. wikipedia.org Copeptin is released in equimolar amounts with AVP. brahms.de While it has no known biological function once secreted into the bloodstream, it is considered a stable and reliable surrogate marker for vasopressin release due to the instability of AVP in circulation. brahms.dewikipedia.org

Upon appropriate physiological stimulation, such as changes in plasma osmolality or blood pressure, the contents of the secretory granules, including AVP, neurophysin II, and copeptin, are released from the posterior pituitary into the bloodstream. wikipedia.org

| Precursor/Product | Description | Location of Processing | Primary Function |

|---|---|---|---|

| Pre-pro-vasopressin | 164-amino acid initial translation product. | Endoplasmic Reticulum of Hypothalamic Neurons | Initial precursor molecule. |

| Pro-vasopressin | Formed after cleavage of the signal peptide from pre-pro-vasopressin. | Golgi Apparatus and Secretory Vesicles | Intermediate precursor that undergoes further cleavage. |

| Arginine Vasopressin (AVP) | A nine-amino acid peptide hormone. | Secretory Vesicles during Axonal Transport | Regulates water reabsorption and vasoconstriction. uniprot.org |

| Neurophysin II | A carrier protein. | Secretory Vesicles during Axonal Transport | Binds to and stabilizes vasopressin. uniprot.org |

| Copeptin | A 39-amino acid glycopeptide. | Secretory Vesicles during Axonal Transport | Stable marker of vasopressin release. wikipedia.org |

Arginine Vasopressin Receptor Subtype Classification and Tissue Distribution

The physiological effects of arginine vasopressin are mediated by its interaction with specific G protein-coupled receptors (GPCRs). creative-biolabs.comwikipedia.org There are three main subtypes of vasopressin receptors, each with distinct tissue distributions and signaling mechanisms: Vasopressin V1a Receptor (AVPR1A), Vasopressin V1b Receptor (AVPR1B), and Vasopressin V2 Receptor (AVPR2). wikipedia.orgnih.gov

The Vasopressin 1a receptor (AVPR1A), also known as the V1 receptor, is widely distributed throughout the body. creative-biolabs.comwikipedia.org In humans, the gene for AVPR1A is located on chromosome 12. nih.gov Activation of AVPR1A is coupled to Gαq/11 proteins, which stimulate the phospholipase C signaling pathway, leading to an increase in intracellular calcium. creative-biolabs.comwikipedia.org

Central Nervous System (CNS) Distribution: Within the brain, AVPR1A is expressed in numerous regions, including the lateral septum, hippocampus, amygdala, suprachiasmatic nucleus, and various autonomic centers in the brainstem and spinal cord. nih.govwikipedia.org This widespread expression in the CNS underlies the role of vasopressin in regulating complex social behaviors, learning, and memory. nih.gov

Peripheral Tissue Distribution: In the periphery, AVPR1A is found in a variety of tissues. wikipedia.org Notable locations include:

Vascular Smooth Muscle: Mediates vasoconstriction. wikipedia.org

Liver: Involved in glycogenolysis. wikipedia.org

Platelets: Plays a role in platelet aggregation. wikipedia.org

Uterus: Contributes to uterine contractions. wikipedia.org

Kidney: Found in the kidney vasculature. wikipedia.orgnih.gov

| System | Specific Location | Associated Function |

|---|---|---|

| Central Nervous System | Lateral Septum, Amygdala | Social Behavior Regulation |

| Hippocampus | Learning and Memory | |

| Suprachiasmatic Nucleus | Circadian Rhythms | |

| Brainstem, Spinal Cord | Autonomic Function Control | |

| Peripheral Tissues | Vascular Smooth Muscle | Vasoconstriction wikipedia.org |

| Liver | Glycogenolysis wikipedia.org | |

| Platelets | Aggregation wikipedia.org | |

| Uterus | Contraction wikipedia.org |

The Vasopressin 1b receptor (AVPR1B), also referred to as the V3 receptor, has a more restricted distribution compared to AVPR1A. physiology.orgwikipedia.org Similar to AVPR1A, it signals through the Gαq/11-phospholipase C pathway. wikipedia.org The gene for AVPR1B is located on human chromosome 1. wikipedia.org

Primary Localization: The highest concentration of AVPR1B is found in the corticotroph cells of the anterior pituitary gland. wikipedia.orgnih.gov In this location, it plays a crucial role in mediating the release of adrenocorticotropic hormone (ACTH), often acting synergistically with corticotropin-releasing hormone (CRH). wikipedia.orgfrontiersin.org

Other Locations: AVPR1B is also expressed in other tissues, though at lower levels. nih.gov These include:

Brain: Found in the hippocampus (specifically the CA2 region), cerebral cortex, and olfactory bulb. nih.govnih.gov Its presence in the hippocampus is linked to social memory and aggression. frontiersin.orgnih.gov

Pancreas: Implicated in the regulation of insulin (B600854) secretion. nih.gov

Adrenal Gland: Associated with catecholamine release. nih.gov

| System | Specific Location | Associated Function |

|---|---|---|

| Endocrine System | Anterior Pituitary Gland (Corticotrophs) | ACTH Release wikipedia.org |

| Central Nervous System | Hippocampus (CA2 region) | Social Memory, Aggression frontiersin.orgnih.gov |

| Cerebral Cortex, Olfactory Bulb | Sensory Processing | |

| Peripheral Tissues | Pancreas | Insulin Secretion Regulation nih.gov |

| Adrenal Gland | Catecholamine Release nih.gov |

The Vasopressin 2 receptor (AVPR2) is primarily associated with the antidiuretic actions of vasopressin. wikipedia.org The gene for AVPR2 is located on the X chromosome. wikipedia.org Unlike the V1 receptors, AVPR2 is coupled to Gαs proteins, and its activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). creative-biolabs.comwikipedia.org

Primary Localization: The predominant site of AVPR2 expression is in the kidney. wikipedia.org Specifically, these receptors are located on the basolateral membrane of the principal cells of the distal convoluted tubules and the collecting ducts. wikipedia.orgnih.gov Stimulation of these receptors initiates a signaling cascade that results in the insertion of aquaporin-2 water channels into the apical membrane, thereby increasing water reabsorption from the urine. wikipedia.org

Extrarenal Localization: AVPR2 is also expressed in tissues outside of the kidney, although the physiological significance of this is not fully understood. wikipedia.orgnih.govproteinatlas.org These locations include:

Vascular Endothelium: Stimulation here leads to the release of certain clotting factors, such as von Willebrand factor and Factor VIII. wikipedia.org

Fetal Lung Tissue: Expression has been noted in the developing lungs. wikipedia.orgwikipedia.org

| System | Specific Location | Associated Function |

|---|---|---|

| Renal System | Distal Convoluted Tubules (Principal Cells) | Antidiuresis (Water Reabsorption) wikipedia.org |

| Collecting Ducts (Principal Cells) | ||

| Extrarenal Tissues | Vascular Endothelium | Release of Clotting Factors wikipedia.org |

| Fetal Lung Tissue | Developmental Roles wikipedia.orgwikipedia.org |

Receptor Homo- and Heterodimerization Dynamics and Functional Implications of Arginine Vasopressin

The classical view of G protein-coupled receptors (GPCRs) operating as monomeric units has been progressively replaced by the understanding that these receptors can and do form dimers and higher-order oligomers. This dimerization, which can involve identical receptors (homodimerization) or different receptor subtypes (heterodimerization), adds a significant layer of complexity to signal transduction. For the arginine vasopressin (AVP) system, the formation of both homo- and heterodimers of its receptors, primarily the V1a and V2 subtypes, has been established, leading to important functional consequences for receptor trafficking, signaling, and pharmacology.

Dynamics of Dimerization: A Constitutive Process

Research has demonstrated that vasopressin receptors, including the V1a, V2, and oxytocin (B344502) receptors, can exist as both homodimers and heterodimers. oup.com This dimerization is not a transient event induced by the binding of a ligand; rather, it is a constitutive process that occurs early in the receptor's lifecycle, likely during its biosynthesis in the endoplasmic reticulum. oup.com Studies using co-immunoprecipitation and bioluminescence resonance energy transfer (BRET) have shown that both immature and fully glycosylated forms of the receptors can form these dimeric complexes. oup.com

The propensity for V1a and V2 receptors to form homo- and heterodimers appears to be similar, suggesting that the relative expression levels of each receptor subtype in a given cell are a key determinant of the ratio of homodimers to heterodimers. oup.com Furthermore, the dimerization state of these receptors at the cell surface is not modulated by the binding of either agonists or antagonists, reinforcing the concept of a stable, pre-formed dimeric complex. oup.com

While the constitutive nature of this dimerization is well-supported, the precise structural interfaces and the specific conformational changes that accompany the formation of arginine vasopressin receptor homodimers are not yet fully elucidated. The complexity of membrane protein structural biology has made it challenging to obtain high-resolution structures of these dimeric complexes.

Functional Implications of Dimerization

The formation of homodimers and, perhaps more significantly, heterodimers of arginine vasopressin receptors has profound implications for their cellular function. These consequences are most evident in the realms of receptor trafficking and signaling.

Altered Receptor Trafficking and Internalization

A key functional consequence of vasopressin receptor dimerization is the alteration of their trafficking patterns upon agonist stimulation. V1a and V2 receptors, when expressed individually, exhibit distinct internalization and recycling pathways. Both receptor types internalize through a β-arrestin-dependent mechanism. However, β-arrestin rapidly dissociates from the V1a receptor, leading to its quick recycling back to the plasma membrane. In contrast, β-arrestin remains stably associated with the V2 receptor, targeting it for intracellular accumulation and degradation. nih.gov

When V1a and V2 receptors are co-expressed and form heterodimers, their trafficking behavior is modified. Following activation by arginine vasopressin, the V1aR-V2R heterodimer is endocytosed as a stable complex. nih.gov The presence of the V2 receptor within the heterodimer imparts its characteristic interaction with β-arrestin to the entire complex, leading to the intracellular accumulation of the V1a receptor, a fate it would not experience as a homodimer. wikipedia.org This suggests that in cells where both receptor subtypes are present, such as in the kidney's collecting duct, the formation of heterodimers can significantly influence the duration and intensity of AVP signaling by controlling the number of receptors available at the cell surface. nih.gov

The co-expression of V1a and V2 receptors likely results in three distinct receptor populations: V1a homodimers, V2 homodimers, and V1a-V2 heterodimers, each with potentially unique trafficking and signaling properties. nih.gov

Modulation of Signaling Pathways

While the impact of heterodimerization on receptor trafficking is relatively well-documented, the specific consequences of homodimerization on the signaling output of arginine vasopressin receptors are less clear. For GPCRs in general, dimerization can influence G protein coupling efficiency and selectivity, as well as the activation of downstream signaling cascades.

In the context of vasopressin receptors, the V2 receptor, upon internalization, can form a "mega-complex" with β-arrestin and the heterotrimeric Gs protein, leading to sustained Gs signaling from endosomal compartments. wikipedia.org While this has been described for the V2 receptor, it is plausible that the dimeric state of the receptor influences the formation and stability of such signaling complexes.

The functional significance of homodimerization for the V1a receptor, which primarily couples to Gq/11 to activate the phospholipase C pathway, is an area of ongoing investigation. It is hypothesized that homodimerization may play a role in allosteric regulation within the dimer, where the binding of a ligand to one protomer could influence the conformation and signaling properties of the adjacent protomer. However, direct experimental evidence for such allosteric modulation within vasopressin receptor homodimers is currently limited.

Pharmacological Implications

The existence of receptor dimers also has potential pharmacological implications. The interface between the protomers in a dimer could represent a novel target for drugs designed to specifically modulate the function of dimeric complexes. Furthermore, the pharmacological properties of a heterodimer may not simply be the sum of its constituent monomers. For some GPCRs, heterodimerization has been shown to alter ligand binding affinity and efficacy. In studies of vasopressin receptors, the co-expression of V1a and V2 receptors did not significantly alter the binding affinity for arginine vasopressin; however, subtle changes cannot be ruled out. oup.com

Research Findings on Arginine Vasopressin Receptor Dimerization

| Receptor Combination | Dimer Type | Experimental Evidence | Key Findings | Reference |

| V1a Receptor | Homodimer | Co-immunoprecipitation, BRET | Constitutive formation, occurs during biosynthesis. | oup.com |

| V2 Receptor | Homodimer | Co-immunoprecipitation, BRET | Constitutive formation, occurs during biosynthesis. | oup.com |

| V1a and V2 Receptors | Heterodimer | Co-immunoprecipitation, BRET | Constitutive formation with similar propensity to homodimers. Alters receptor trafficking and internalization pathways. | oup.comnih.gov |

| V1a and Oxytocin Receptors | Heterodimer | Co-immunoprecipitation, BRET | Constitutive formation. | oup.com |

| V2 and Oxytocin Receptors | Heterodimer | Co-immunoprecipitation, BRET | Constitutive formation. | oup.com |

Receptor Pharmacology and Intracellular Signaling Mechanisms of Arginine Vasopressin

G Protein-Coupled Receptor Activation and Secondary Messenger Systems

The activation of vasopressin receptors initiates a cascade of intracellular events mediated by heterotrimeric G proteins, leading to the generation of second messengers and the subsequent activation of downstream effector proteins.

The AVPR1A and AVPR1B subtypes are primarily coupled to the Gq/11 family of G proteins. nih.govwikipedia.orgnih.gov Upon AVP binding, the activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govnih.govwikipedia.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This rapid increase in intracellular calcium concentration is a key signaling event. Concurrently, DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), a family of serine/threonine kinases. nih.govnih.gov Activated PKC then phosphorylates a variety of substrate proteins, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation. nih.govcancer.gov The AVPR1B receptor, highly expressed in the anterior pituitary, similarly utilizes this pathway to regulate the secretion of ACTH. indigobiosciences.comnih.govgenecards.org

Table 1: AVPR1A and AVPR1B Signaling Pathway Components

| Component | Function |

| Receptor | AVPR1A, AVPR1B |

| G Protein | Gαq/11 |

| Primary Effector | Phospholipase C (PLC) |

| Substrate | Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Second Messengers | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) |

| Downstream Events | Ca2+ mobilization from endoplasmic reticulum, Protein Kinase C (PKC) activation |

In contrast to the V1 receptors, the AVPR2 is predominantly coupled to the stimulatory G protein, Gs. cvpharmacology.comnih.gov This receptor is mainly located in the principal cells of the kidney's collecting ducts. indigobiosciences.cominnoprot.com When AVP binds to AVPR2, the activated Gαs subunit stimulates the enzyme adenylate cyclase (also known as adenylyl cyclase). youtube.comnih.govstudy.com

Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine 3',5'-monophosphate (cAMP). study.com The resulting increase in intracellular cAMP levels activates cAMP-dependent Protein Kinase A (PKA). youtube.comnih.govwikipedia.org PKA is a key enzyme that phosphorylates numerous intracellular proteins, including the water channel aquaporin-2, initiating the cellular response to AVP in the kidney. youtube.comnih.govnih.gov This signaling cascade is central to the antidiuretic function of vasopressin. cvpharmacology.com

Table 2: AVPR2 Signaling Pathway Components

| Component | Function |

| Receptor | AVPR2 |

| G Protein | Gαs |

| Primary Effector | Adenylate Cyclase |

| Substrate | Adenosine triphosphate (ATP) |

| Second Messenger | Cyclic adenosine 3',5'-monophosphate (cAMP) |

| Downstream Effector | Protein Kinase A (PKA) |

Intracellular Effector Systems Modulated by Arginine Vasopressin Receptors

The signaling pathways initiated by vasopressin receptors converge on specific intracellular effector systems, leading to precise physiological outcomes.

A primary downstream effect of AVPR2 activation is the regulation of the aquaporin-2 (AQP2) water channel. nih.govphysiology.org The PKA activated by the cAMP pathway directly phosphorylates AQP2 at several serine residues in its C-terminal tail, including Ser-256, Ser-261, Ser-264, and Ser-269. nih.govpnas.org

Phosphorylation, particularly at Ser-256, is a critical signal that promotes the translocation of vesicles containing AQP2 to the apical plasma membrane of the collecting duct cells. nih.govphysiology.orgpnas.org The fusion of these vesicles with the membrane inserts AQP2 channels, dramatically increasing water permeability and facilitating water reabsorption from the urine back into the bloodstream. nih.govresearchgate.net Phosphorylation at other sites, such as the vasopressin-induced dephosphorylation at Ser-261, is also involved in regulating AQP2 trafficking and endocytosis. pnas.orgnih.gov

Table 3: Known Vasopressin-Regulated Phosphorylation Sites on Aquaporin-2

| Phosphorylation Site | Effect of Vasopressin | Implicated Function |

| Ser-256 | Increased phosphorylation | Promotes trafficking to the apical membrane nih.govpnas.org |

| Ser-261 | Decreased phosphorylation | May regulate endocytosis and degradation pnas.orgnih.gov |

| Ser-264 | Increased phosphorylation | Role in vasopressin-dependent trafficking pnas.org |

| Ser-269 | Increased phosphorylation | Implicated in membrane retention and regulation of endocytosis nih.govnih.gov |

The signaling pathways of AVP are further complicated by interactions between different receptor types. Due to the high structural similarity between vasopressin and oxytocin (B344502) and their respective receptors, cross-talk can occur where AVP may activate oxytocin receptors and vice-versa, particularly at high concentrations. nih.govresearchgate.netnih.gov Additionally, evidence suggests that vasopressin receptors can form heterodimers. For instance, AVPR1A can heterodimerize with AVPR2, which enhances the internalization of the AVPR1A receptor after activation. wikipedia.org This inter-receptor communication allows for a more complex and integrated cellular response to hormonal signals.

Ligand-Receptor Binding Kinetics and Conformational Dynamics

The interaction between arginine vasopressin and its receptors is a dynamic process characterized by specific binding kinetics. Studies on AVP uptake at the blood-brain barrier have revealed a saturable transport system with kinetic parameters indicating a high-affinity interaction. nih.gov For instance, in situ brain perfusion studies have shown a Michaelis constant (Km) between 2.1 and 2.7 µM and a maximal velocity (Vmax) ranging from 4.9 to 5.6 pmol/min/g. nih.gov

Bioinformatic and mutagenesis studies are beginning to elucidate the specific amino acid residues crucial for ligand binding and receptor activation. For the V2 receptor, residues such as W293, W296, D297, A300, and P301 have been identified as potentially important for binding AVP. nih.gov For the AVPR1A receptor, residues E54 and R46 in the N-terminal region are considered critical for binding AVP and its agonists. wikipedia.org The binding of the ligand is thought to induce a conformational change in the receptor, which is necessary for G protein coupling and the initiation of downstream signaling.

Neurobiological and Behavioral Functions of Arginine Vasopressin in Homo Sapiens and Model Organisms

Central Nervous System Localization and Neurotransmission Roles

Arginine vasopressin is synthesized in specific nuclei within the central nervous system, primarily the paraventricular nucleus (PVN), supraoptic nucleus (SON), and the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.govfrontiersin.orgbondingandbirth.org From these sites, AVP is axonally transported to various brain regions where it acts as a neurotransmitter or neuromodulator. nih.gov Parvocellular neurons in the PVN project to numerous areas, including limbic structures like the amygdala and hippocampus, as well as autonomic centers in the brainstem and spinal cord. nih.gov

AVP exerts its effects by binding to specific receptors, principally the V1a and V1b receptors in the brain. nih.gov These receptors are widely distributed throughout the "social behavior neural network," a circuit of interconnected limbic structures. bohrium.com High densities of AVP binding sites are found in areas crucial for social information processing, such as the lateral septum, olfactory nucleus, amygdaloid nuclei, and the nucleus tractus solitarius. nih.govuu.nl This distribution underscores AVP's role in modulating sensory information, influencing decision-making, and triggering complex social motor outputs. bohrium.com For instance, AVP neurons from the SCN have been shown to project directly to the cerebrospinal fluid, providing a route for vasopressinergic signals to reach widespread brain regions. eneuro.org The plasticity of AVP innervation and V1a receptor patterns in response to social and hormonal factors contributes to individual and species differences in social behavior. bohrium.com

Table 1: Key Brain Regions Involved in Arginine Vasopressin (AVP) Neurotransmission and Their Primary Functions

| Brain Region | Primary Function in AVP-Mediated Behavior |

|---|---|

| Paraventricular Nucleus (PVN) | Synthesis of AVP; projections to various brain regions to modulate social and anxiety-like behaviors. nih.govfrontiersin.org |

| Supraoptic Nucleus (SON) | Major site of AVP synthesis for release into the bloodstream and central projections. frontiersin.org |

| Suprachiasmatic Nucleus (SCN) | Regulates circadian rhythms and projects AVP to the cerebrospinal fluid. eneuro.org |

| Lateral Septum (LS) | Crucial for social recognition and memory, particularly in males. researchgate.netnih.gov |

| Amygdala | Involved in processing social cues and emotional responses. nih.gov |

| Anterior Hypothalamus (AH) | Key site for regulating aggression and social status in a sex-dependent manner. frontiersin.orgnih.gov |

| Ventral Pallidum | Associated with reinforcement, reward, and the formation of pair bonds. nih.gov |

Modulation of Social Cognition and Affiliative Behaviors

Arginine vasopressin is a key modulator of a wide range of social behaviors, from recognizing individuals to forming long-term social bonds and navigating complex social hierarchies. Its effects are often sex-specific and context-dependent, highlighting its role in orchestrating nuanced social responses. nih.gov

Social Recognition and Individual Discrimination

The ability to recognize and remember other individuals is fundamental to social living. AVP plays a significant role in this process, particularly in social memory. researchgate.netneuroplaybrasil.com Studies in rodents have demonstrated that AVP release in the lateral septum is critical for social recognition, especially in males. researchgate.net The neuropeptide facilitates the memory of social odors, which is a primary mode of individual identification in many mammalian species. nih.gov Deficits in AVP signaling can lead to impairments in social recognition, while enhancing AVP activity can improve it. nih.gov This function is influenced by gonadal hormones, indicating a complex interplay between AVP and the endocrine system in shaping social memory. bohrium.com

Affiliative Interactions and Pair Bonding Mechanisms

In monogamous species, such as the prairie vole, AVP is crucial for the formation and maintenance of pair bonds. nih.govyourbrainonporn.com Pharmacological studies have shown that AVP promotes affiliative behaviors, such as huddling and grooming, between partners. nih.gov The distribution of V1a receptors in the brain, particularly in reward-related areas like the ventral pallidum, is a key determinant of monogamous behavior. nih.gov Activation of these receptors during social and sexual interactions reinforces the partner preference, leading to the formation of an enduring social bond. nih.gov In male prairie voles, AVP release in the anterior hypothalamus is associated with the selective aggression displayed towards unfamiliar females after a pair bond has been established, a behavior that serves to maintain the bond. pnas.org

Aggression and Social Dominance Regulation

AVP is a potent regulator of aggression and the establishment of social dominance hierarchies. frontiersin.orgnih.gov Its effects, however, are strikingly sex-dependent. In males of many species, AVP acting in the anterior hypothalamus generally promotes offensive aggression. frontiersin.orgnih.gov For instance, in male hamsters and prairie voles, increased AVP activity is linked to heightened aggression and the attainment of dominant social status. frontiersin.orgpnas.org In contrast, in females, AVP in the same brain region tends to inhibit aggression. frontiersin.orgnih.gov The establishment of dominance relationships is associated with the activation of AVP-containing neurons in the hypothalamus in males. nih.gov AVP also influences social communication related to dominance, such as scent marking, in both sexes. frontiersin.org

Empathy, Cooperation, and Prosocial Behavioral Responses

While often associated with aggression, AVP also contributes to prosocial behaviors like cooperation and empathy, though its role is complex and can be influenced by social context. In humans, intranasal administration of AVP has been shown to increase the willingness to cooperate in economic games. neuroplaybrasil.com Research suggests a link between the arginine vasopressin V1b receptor (AVPR1B) gene and emotional empathy and prosociality. nih.gov Some studies propose that AVP's influence on prosocial behavior may be mediated by its effects on emotional empathy. nih.gov However, the impact of AVP on empathy and prosociality is likely intertwined with other neurochemical systems, including oxytocin (B344502), and is subject to modulation by social and contextual factors. royalsocietypublishing.orgnih.gov

Table 2: Summary of Arginine Vasopressin's Role in Social Behaviors

| Social Behavior | General Effect of AVP | Key Brain Regions | Sex-Specific Differences |

|---|---|---|---|

| Social Recognition | Facilitates social memory and individual discrimination. researchgate.netnih.gov | Lateral Septum, Olfactory Bulb. bohrium.com | Effects are generally more pronounced in males. researchgate.net |

| Pair Bonding | Promotes affiliative behaviors and the formation of selective social bonds. nih.govnih.gov | Ventral Pallidum, Anterior Hypothalamus. nih.govpnas.org | Primarily studied in males of monogamous species. |

| Aggression | Modulates offensive aggression. frontiersin.org | Anterior Hypothalamus. frontiersin.org | Stimulates aggression in males, inhibits it in females. frontiersin.orgnih.gov |

| Social Dominance | Regulates the establishment and maintenance of social hierarchies. frontiersin.orgnih.gov | Hypothalamus. frontiersin.org | In males, dominance acquisition is linked to AVP neuron activation. nih.gov |

| Empathy & Cooperation | Can enhance cooperation and is linked to emotional empathy. neuroplaybrasil.comnih.gov | Not fully elucidated, involves complex circuits. | Effects can differ between sexes depending on the social context. pnas.org |

Sex Differences in Arginine Vasopressin-Mediated Social Behaviors

The influence of arginine vasopressin on social behavior is often sexually dimorphic. pnas.orgnih.gov These differences are evident across a range of behaviors. For example, as noted earlier, AVP promotes aggression in males but inhibits it in females. frontiersin.orgnih.gov In humans, intranasal AVP administration was found to stimulate agonistic facial motor patterns in men in response to unfamiliar male faces, while in women, it stimulated affiliative facial patterns towards unfamiliar female faces. pnas.org

These sex-specific effects are thought to arise from differences in the AVP system itself, including the expression and distribution of AVP and its receptors, as well as interactions with sex steroids like testosterone and estrogen. researchgate.netresearchgate.net For instance, the number of AVP-expressing cells in certain hypothalamic nuclei can differ between dominant males and females. frontiersin.org The development of social behaviors, such as social play in juvenile rats, is also differentially regulated by AVP in a sex-specific manner. frontiersin.org These findings underscore the importance of considering sex as a critical biological variable in understanding the neurobiology of AVP and social behavior.

Arginine Vasopressin and Stress Adaptation Systems

Arginine vasopressin (AVP), a neuropeptide synthesized predominantly in the hypothalamus, plays a critical role in the orchestration of the body's response to stress. Its functions extend beyond its classical role in water homeostasis, deeply intertwining with the neuroendocrine and behavioral systems that govern stress adaptation. AVP's influence is most prominently observed in its regulation of the hypothalamic-pituitary-adrenal (HPA) axis and its modulation of anxiety-related behaviors through complex neural circuits.

Arginine vasopressin is a key regulator of the HPA axis, the central stress response system. It is produced by parvocellular neurons in the paraventricular nucleus (PVN) of the hypothalamus, which also synthesize corticotropin-releasing hormone (CRH). sciencerepository.org AVP and CRH act synergistically to stimulate the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. sciencerepository.orgfrontiersin.org This synergistic action is crucial for a robust and complete ACTH response, particularly during stressful conditions. frontiersin.org

AVP exerts its effects on the pituitary corticotrophs primarily through the vasopressin V1b receptor (V1bR). sciencerepository.orgnih.gov Activation of the V1bR initiates a signaling cascade involving phospholipase C and protein kinase C, which potentiates the effects of CRH on ACTH secretion. nih.gov While CRH is considered the dominant regulator of ACTH release, AVP plays a crucial role in maintaining the responsiveness of the HPA axis. nih.gov

Under conditions of chronic stress, the dynamics of HPA axis regulation shift, with AVP playing an even more prominent role. sciencerepository.orgnih.gov While glucocorticoid feedback typically inhibits CRH expression, AVP expression becomes refractory to this negative feedback. nih.gov This leads to a state where the HPA axis is driven more by AVP than CRH, contributing to the sustained HPA axis activity often observed in chronic stress and depressive disorders. sciencerepository.orgresearchgate.net Studies in animal models have shown that mice lacking the V1b receptor exhibit lower basal levels of ACTH and corticosterone and a blunted ACTH response to stress, highlighting the critical role of this receptor in HPA axis regulation. nih.gov

| Component | Function in HPA Axis | Primary Receptor Involved | Key Research Findings |

|---|---|---|---|

| AVP from Parvocellular Neurons | Stimulates ACTH release from the anterior pituitary, often in synergy with CRH. sciencerepository.orgfrontiersin.org | V1b Receptor sciencerepository.orgnih.gov | Under chronic stress, AVP drive of the HPA axis increases as it becomes refractory to glucocorticoid negative feedback. nih.gov |

| Corticotropin-Releasing Hormone (CRH) | Primary stimulator of ACTH synthesis and release. nih.gov | CRH Receptor 1 (CRHR1) | Acts synergistically with AVP to produce a full ACTH response. frontiersin.org |

| Adrenocorticotropic Hormone (ACTH) | Stimulates the adrenal cortex to produce and release glucocorticoids (e.g., cortisol). nih.gov | Melanocortin 2 Receptor (MC2R) | V1b receptor knockout mice show impaired AVP-induced ACTH release. nih.gov |

Arginine vasopressin is deeply implicated in the modulation of anxiety and fear-related behaviors. Its actions are mediated through a network of brain regions critical for emotion processing, most notably the amygdala and the prefrontal cortex. AVP's influence on these circuits contributes to the complex interplay between stress, anxiety, and social behavior.

The central nucleus of the amygdala (CEA) is a key site for the anxiogenic (anxiety-promoting) effects of AVP. nih.gov Microinjection of AVP into the CEA has been shown to induce anxiety-like behavior in animal models. nih.gov This effect is primarily mediated by the V1b receptor. nih.gov The bed nucleus of the stria terminalis (BNST), another crucial region in the extended amygdala, is also a target of AVP, where it contributes to anxiety and social stress responses. nih.gov

The prefrontal cortex (PFC), particularly the ventrolateral prefrontal cortex (VLPFC), is involved in the cognitive regulation of emotion. nih.gov The PFC and amygdala have reciprocal connections that are crucial for emotion regulation, and AVP can modulate the activity and connectivity within this circuit. researchgate.net In humans, AVP has been shown to influence social attention and anxiety, with its effects being modulated by individual differences in the V1a receptor gene. nih.gov

The mechanisms by which AVP influences anxiety-related behaviors are complex and can be sex-specific. nih.gov For instance, V1a receptor knockout male mice exhibit reduced anxiety-like behavior, a phenotype not observed in females. nih.gov This suggests a sexually dimorphic role for the AVP system in the regulation of anxiety. nih.gov

| Brain Region | Role in Anxiety/Emotion Regulation | AVP Receptor(s) Implicated | Observed Effects of AVP |

|---|---|---|---|

| Central Nucleus of the Amygdala (CEA) | Mediates fear and anxiety responses. | V1b nih.gov | AVP infusion induces anxiety-like behavior. nih.gov |

| Bed Nucleus of the Stria Terminalis (BNST) | Involved in sustained anxiety and stress responses. | V1a nih.gov | Modulates social stress and anxiety-like behaviors. nih.gov |

| Ventrolateral Prefrontal Cortex (VLPFC) | Cognitive regulation of emotion. nih.gov | V1a | Modulates connectivity with the amygdala during emotion regulation. researchgate.net |

Influence on Cognitive Processes and Learning Memory

Arginine vasopressin has a significant impact on various cognitive functions, particularly learning and memory. Its effects are not uniform across all types of memory, with a pronounced role in social memory and memory processes under emotional arousal. The hippocampus, a brain region critical for memory formation, is a key target for AVP's cognitive effects.

AVP has been shown to enhance memory consolidation and retrieval, particularly for aversive memories. nih.gov Intracerebroventricular administration of AVP in rats improved the retrieval of memories associated with an aversive event. nih.gov The effects of AVP on memory are often context-dependent. For instance, in a discriminative learning task, AVP administered to the ventral hippocampus had different effects depending on the animal's prior experience with the task, enhancing learning after the second session but slightly delaying it after the first. nih.gov

A significant area of research has focused on the role of AVP in social recognition memory—the ability to recognize and remember familiar individuals. This process is crucial for social interactions. AVP, acting through V1a receptors in brain regions like the lateral septum, is essential for social recognition. nih.gov Deletion or antagonism of V1a receptors impairs social recognition memory in rodents. nih.gov The dorsal CA2 subregion of the hippocampus, which is enriched with V1b receptors, is also a critical node in the circuit for social memory and aggression. biorxiv.org

The cognitive effects of AVP are mediated by both V1a and V1b receptors, and the specific receptor involved can depend on the brain region and the type of memory process. The hippocampus is essential for the expression of AVP's behavioral effects on memory. nih.gov

| Cognitive Process | Key Brain Region(s) | AVP Receptor(s) Implicated | Observed Effects of AVP |

|---|---|---|---|

| Memory Consolidation & Retrieval | Hippocampus nih.gov | V1a, V1b | Enhances consolidation and retrieval of aversive memories. nih.gov |

| Social Recognition Memory | Lateral Septum, Hippocampus (CA2) nih.govbiorxiv.org | V1a, V1b nih.govbiorxiv.org | Essential for the formation and recall of social memories. nih.gov |

| Discriminative Learning | Ventral Hippocampus nih.gov | V1 nih.gov | Effects are context-dependent, can enhance or slightly delay learning based on prior experience. nih.gov |

Regulation of Neuronal Excitability and Network Activity

Arginine vasopressin acts as a potent neuromodulator, directly influencing the excitability of individual neurons and shaping the activity of neural networks. These actions are fundamental to its roles in stress, anxiety, cognition, and other complex behaviors. AVP's effects on neuronal excitability are mediated by its interaction with specific ion channels and its modulation of both excitatory and inhibitory synaptic transmission.

AVP generally has an excitatory effect on neurons in various brain regions. In auditory cortical and thalamic neurons, AVP increases neuronal excitability by acting on V1a receptors. nih.govnih.gov The underlying ionic mechanisms can vary between cell types. For example, in auditory cortical neurons, AVP depresses multiple subtypes of inwardly rectifying potassium (Kir) channels. nih.govnih.gov In auditory thalamic neurons, AVP not only depresses Kir channels but also activates hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and a persistent sodium (Na+) channel. nih.govnih.gov

The neuropeptide also modulates synaptic transmission. In airway vagal preganglionic neurons, AVP, via V1a receptors, increases the frequency of both spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs), indicating an enhancement of both glutamatergic and GABAergic inputs. frontiersin.org In the olfactory bulb, AVP has been shown to differentially modulate the excitability of various neuron subtypes, suggesting a role in fine-tuning sensory processing. biorxiv.org Furthermore, AVP can induce glutamate release from astrocytes, which can in turn influence neuronal activity. researchgate.net

| Mechanism of Action | Affected Ion Channels/Systems | Brain Region Example | Functional Consequence |

|---|---|---|---|

| Depression of K+ Channels | Inwardly rectifying K+ (Kir) channels nih.govnih.gov | Auditory Cortex nih.govnih.gov | Increased neuronal excitability. |

| Activation of Cation Channels | HCN channels, Persistent Na+ channels nih.govnih.gov | Auditory Thalamus nih.govnih.gov | Increased neuronal excitability. |

| Modulation of Synaptic Transmission | Glutamatergic and GABAergic systems frontiersin.org | Airway Vagal Preganglionic Neurons frontiersin.org | Enhanced excitatory and inhibitory inputs. |

Circadian Rhythmicity and Suprachiasmatic Nucleus Functionality

Arginine vasopressin is a cornerstone of the mammalian circadian system, centered in the suprachiasmatic nucleus (SCN) of the hypothalamus. The SCN functions as the master circadian pacemaker, and AVP plays a critical role in both the internal workings of the SCN and in transmitting temporal information to the rest of the body.

AVP is rhythmically expressed in a subset of SCN neurons, with its transcription being directly regulated by the core clock genes CLOCK and BMAL1. frontiersin.org AVP-expressing neurons are crucial for the synchronization and stability of the SCN network. frontiersin.org While individual SCN neurons have their own molecular clocks, it is the network properties that ensure a coherent and robust circadian output. AVP neurons are considered primary determinants of the SCN's ensemble period. biorxiv.org

AVP acts within the SCN through V1a and V1b receptors to modulate the period, phase, and precision of the central clock. marquette.edu The loss of AVP signaling can lead to an increase in the period and imprecision of behavioral rhythms. marquette.edunih.gov Interestingly, the effects of AVP on circadian rhythms can be sexually dimorphic, with the loss of AVP lengthening the circadian period in female mice but not males. nih.gov

Beyond its role within the SCN, AVP also serves as a key output signal. AVP released from the SCN can directly project to the cerebrospinal fluid (CSF), providing a rhythmic hormonal signal to other brain regions. nih.gov This rhythmic release of AVP into the CSF is thought to be a major pathway through which the SCN synchronizes circadian rhythms throughout the body. nih.gov

| Aspect of Circadian Function | Role of AVP | Key Research Findings |

|---|---|---|

| SCN Pacemaking | AVP neurons are primary pacesetter cells, determining the ensemble period of the SCN network. biorxiv.org | Cell-type-specific genetic manipulation in mice shows AVP neurons are critical for setting the behavioral rhythm period. biorxiv.org |

| SCN Synchronization | AVP signaling within the SCN modulates the period and phase relationships of SCN neurons. marquette.edu | Loss of AVP signaling alters the precision and phase relationships of SCN neuronal activity. nih.gov |

| Circadian Output | AVP is a major output signal of the SCN, released rhythmically into the CSF. nih.gov | AVP-expressing neurons in the SCN project directly to the CSF. nih.gov |

Role in Neurogenesis and Neural Development

Recent evidence suggests that arginine vasopressin may also play a role in neurogenesis and neural development, particularly within the hypothalamus. Adult neurogenesis, the generation of new neurons in the adult brain, is a form of neural plasticity that has been primarily studied in the hippocampus and the subventricular zone. However, there is growing evidence for low-rate neurogenesis in other brain regions, including those associated with AVP.

Morphological studies in adult rats have provided evidence for ongoing neurogenesis and neuronal migration within the AVP-magnocellular neurosecretory system in the hypothalamus, specifically in the supraoptic (SON) and paraventricular (PVN) nuclei. nih.gov These studies identified migrating neuroblasts and newly formed cells in these regions. nih.gov Furthermore, chronic dehydration, a stimulus that increases the activity of AVP neurons, was found to significantly increase the number of newly born cells in both the SON and PVN. nih.gov

The functional significance of this adult neurogenesis in vasopressinergic nuclei is still under investigation but may be related to the brain's capacity for physiological adaptation throughout life, particularly in response to homeostatic challenges. nih.gov

In the context of neural development, AVP has been shown to have effects on oligodendrocyte development and myelination. In a rat model of autism, AVP treatment was found to improve social behavior and was associated with changes in gene expression related to oligodendrocyte development and signaling pathways such as NOTCH and MAPK. frontiersin.org

| Process | Brain Region | Evidence | Potential Functional Significance |

|---|---|---|---|

| Adult Neurogenesis | Supraoptic and Paraventricular Nuclei of the Hypothalamus nih.gov | Immunohistochemical evidence of migrating neuroblasts and BrdU-positive cells. nih.gov | Physiological adaptation to homeostatic challenges. nih.gov |

| Neural Development | General (inferred from animal models) | AVP treatment in a rat autism model improved oligodendrocyte development and myelination-related gene expression. frontiersin.org | May play a role in the proper development and function of neural circuits. |

Genetic and Genomic Aspects of Arginine Vasopressin Systems

AVP Gene Structure, Transcription, and Post-transcriptional Regulation

The human arginine vasopressin (AVP) gene is located on chromosome 20 (20p13). wikipedia.org It is part of a gene cluster that also includes the gene for oxytocin (B344502), a structurally similar neuropeptide. nih.gov The AVP gene spans approximately 1.85 kilobases and is composed of three exons separated by two introns. wikipedia.org

The gene encodes a preprohormone that undergoes proteolytic processing to yield three main products: arginine vasopressin, neurophysin II, and a C-terminal glycopeptide called copeptin. wikipedia.orgnih.govgenecards.org

Exon A: Encodes the signal peptide, the AVP hormone, and the N-terminal portion of its carrier protein, neurophysin II. wikipedia.org

Exon B: Encodes the central, conserved region of neurophysin II. wikipedia.org

Exon C: Encodes the C-terminal part of neurophysin II and copeptin.

This precursor molecule is synthesized in magnocellular neurons located in the supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus. researchgate.netmedlineplus.govmedlineplus.gov Following synthesis, the preprohormone is packaged into neurosecretory vesicles and transported along the axons to the posterior pituitary gland, where it is stored or secreted into the bloodstream. nih.govmedlineplus.gov The processing of the precursor into its active components is thought to occur during this axonal transport. nih.gov

The expression of the AVP gene is under tight transcriptional control, influenced by various factors, including elements within its promoter region. This region contains specific DNA sequences that bind transcription factors, thereby regulating the rate of gene transcription. Polymorphisms, or variations, in these promoter regions can alter transcriptional efficiency and have been associated with different physiological and behavioral traits.

For instance, the AVP gene promoter contains cAMP response elements (CREs), which are activated by intracellular cAMP, and can be influenced by glucocorticoids. researchgate.net In the paraventricular nucleus, AVP gene expression is also regulated by serum response elements. researchgate.net Polymorphic variants in the AVP promoter region have been associated with conditions like preeclampsia. nih.gov

Furthermore, the promoter region of the AVP receptor 1a gene (AVPR1A) contains highly polymorphic microsatellite regions, such as RS1 and RS3. frontiersin.orgnih.gov These repetitive sequences can vary in length between individuals and have been shown to influence gene expression and are linked to variations in social behavior. frontiersin.orgplos.org

A defining feature of AVP gene expression, particularly within the suprachiasmatic nucleus (SCN) of the hypothalamus, is its robust circadian rhythm. oup.comnih.gov The SCN functions as the body's master circadian clock, and the rhythmic expression of AVP is a key component of its timekeeping and output functions. nih.gov

AVP mRNA levels in the SCN peak during the subjective day and reach their lowest point, or nadir, during the subjective night. wikipedia.orgoup.com This rhythm is driven at the transcriptional level by the core molecular clock machinery. oup.com The promoter region of the AVP gene contains a crucial E-box element, which binds the heterodimer of the clock proteins CLOCK and BMAL1. wikipedia.orgoup.com This binding activates AVP gene transcription in a cyclical, 24-hour pattern. wikipedia.org Studies in knockout mice have confirmed that the elimination of CLOCK or BMAL1 abolishes the rhythmic expression of AVP mRNA in the SCN. wikipedia.orgoup.com This circadian regulation results in corresponding daily fluctuations in AVP peptide levels and its release, which is critical for transmitting time-of-day information to the rest of the body. oup.comnih.gov

Genetic Variation in Arginine Vasopressin Receptor Genes (AVPRs) and Behavioral Correlates

The biological effects of arginine vasopressin are mediated through its binding to specific receptors. There are three main subtypes of vasopressin receptors: AVPR1A, AVPR1B, and AVPR2. wikipedia.orgnih.gov Genetic variations within the genes encoding these receptors can significantly alter their function and distribution, leading to observable differences in behavior and physiology.

The Arginine Vasopressin Receptor 1A (AVPR1A) is widely expressed in the brain and plays a crucial role in modulating a range of social behaviors, including social recognition, aggression, and pair-bonding. autismsciencefoundation.org Variations in the AVPR1A gene, particularly in the 5' flanking promoter region, have been extensively studied in relation to social phenotypes in both animals and humans. pnas.org

A key area of focus has been the RS3 microsatellite repeat polymorphism. plos.orgnih.gov Research has demonstrated a link between the length of this repeat and various social traits. For example, a specific allele of the RS3 polymorphism (allele 334) has been associated with traits reflecting pair-bonding behavior in men, such as partner bonding and perceived marital quality. pnas.org Other studies have linked AVPR1A polymorphisms to autism, altruism, and social interaction. plos.orgpnas.org In chimpanzees, variations in the AVPR1A gene have been associated with different personality dimensions and social cognition. nih.gov The introduction of the human AVPR1A gene into mice has been shown to alter brain receptor expression patterns and enhance aspects of social behavior. autismsciencefoundation.org

| AVPR1A Polymorphism | Associated Social Phenotype | Key Findings | Species |

| RS3 | Pair-Bonding Behavior | Allele 334 associated with stronger partner bonding and marital quality in men. pnas.org | Human |

| RS3 (Long Alleles) | Social Interaction & Stress Vulnerability | Carriers of long alleles show greater vulnerability to the negative effects of childhood adversity on adult social interaction. plos.org | Human |

| RS3 | Altruism | Linked to variations in altruistic behavior in economic games. pnas.org | Human |

| Promoter Region Polymorphisms | Autism Spectrum Disorder | Some studies report an association between AVPR1A repeats and autism, though findings are not always consistent. pnas.org | Human |

| RS3 Promoter Region | Brain Structure | Polymorphisms are associated with gray matter covariation in the social brain network. nih.gov | Chimpanzee |

The Arginine Vasopressin Receptor 2 (AVPR2) is primarily located on the basolateral membrane of kidney collecting duct cells and is central to regulating water balance. medlineplus.govjcrpe.org Mutations in the AVPR2 gene can lead to significant cellular dysfunction, resulting in rare but serious kidney disorders. medlineplus.govmedlineplus.gov

Over 200 mutations in the AVPR2 gene have been identified, with the majority causing X-linked nephrogenic diabetes insipidus (NDI). oup.comcreighton.edu This condition is characterized by the kidneys' inability to concentrate urine in response to AVP, leading to excessive urine production (polyuria) and extreme thirst (polydipsia). medlineplus.govmedlineplus.gov Most of these mutations result in a misfolded receptor protein that becomes trapped within the cell, typically in the endoplasmic reticulum, and is unable to reach the cell surface to bind with AVP. medlineplus.govoup.com Other less common mutations may prevent the production of the receptor altogether or result in a receptor that can reach the cell surface but cannot bind to AVP. medlineplus.gov

Conversely, certain "gain-of-function" mutations in the AVPR2 gene can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD). medlineplus.govmedlineplus.gov These mutations lead to a receptor that is constantly turned on, or constitutively activated, even without AVP present. medlineplus.gov This results in excessive water reabsorption by the kidneys, leading to low blood sodium levels (hyponatremia) and highly concentrated urine. medlineplus.govmedlineplus.gov

| Condition | Gene | Type of Mutation | Cellular Dysfunction | Resulting Phenotype |

| Nephrogenic Diabetes Insipidus (NDI) | AVPR2 | Loss-of-function (e.g., missense, frameshift, deletion) jcrpe.orgcreighton.edu | Misfolded receptor protein is trapped in the endoplasmic reticulum; unable to reach cell surface. medlineplus.govoup.com | Kidneys cannot respond to AVP to reabsorb water. medlineplus.gov |

| Nephrogenic Syndrome of Inappropriate Antidiuresis (NSIAD) | AVPR2 | Gain-of-function (activating mutations) medlineplus.gov | Receptor is constitutively activated, even in the absence of AVP. medlineplus.govmedlineplus.gov | Excessive water reabsorption leads to hyponatremia. medlineplus.gov |

Gene-Environment Interactions in Arginine Vasopressin System Function

The function of the arginine vasopressin system is not determined by genetics alone; it is also shaped by interactions between an individual's genetic makeup and their environmental experiences. This interplay is particularly evident in the context of social behavior.

Research has explored how early-life stressors can moderate the influence of AVPR1A gene variations on social functioning in adulthood. plos.org One study found that individuals with longer AVPR1A RS3 alleles who experienced childhood adversity reported poorer social integration in adulthood. plos.org This effect was observed in both men and women for social integration, but the impact on social attachment was found only in males. plos.org Specifically, men who were homozygous for the long alleles of AVPR1A RS3 were particularly vulnerable to the effects of childhood adversity on their adult social attachment. plos.org These findings suggest that genetic variants in the vasopressin system may confer a differential susceptibility to environmental influences, where certain alleles increase an individual's vulnerability to the long-term behavioral consequences of early-life stress. plos.org

Degradation and Metabolic Pathways of Arginine Vasopressin

Proteasomal and Lysosomal Degradation Pathways of AVP and its Precursors

Intracellularly, the degradation of AVP and its precursors is managed by the proteasomal and lysosomal systems. The proteasome is particularly important for the disposal of misfolded or improperly processed AVP precursors. nih.gov Mutant AVP precursors that are retained in the endoplasmic reticulum (ER) are retrotranslocated to the cytosol and subsequently degraded by the proteasome. nih.gov Inhibition of the proteasome leads to the accumulation of un- or deglycosylated cytosolic forms of vasopressin precursors, including pre-pro-vasopressin and pro-vasopressin. nih.gov

Even with the wild-type AVP gene, a fraction of the newly synthesized precursor can be inefficiently translocated into the ER and is instead synthesized directly into the cytosol, where it is also subject to proteasomal degradation. nih.gov

Lysosomes are crucial for cellular degradation and recycling of various components. nih.gov While the direct role of lysosomes in the degradation of mature AVP is less characterized, they are involved in the broader processes of protein turnover and cellular homeostasis that would include the recycling of AVP's constituent amino acids. nih.gov

Misfolding, Aggregation, and Oligomerization of Arginine Vasopressin Precursors

Mutations in the AVP gene can lead to the production of misfolded precursor proteins, which is a primary cause of autosomal dominant neurohypophyseal diabetes insipidus (ADNDI). nih.govoup.comnih.gov These mutant precursors are prone to aggregation and are retained within the endoplasmic reticulum, leading to cellular toxicity and dysfunction. nih.govoup.com

The misfolded mutant prohormones can form disulfide-linked homo-oligomers, contributing to their aggregation within the ER lumen. oup.com This aggregation can impair the intracellular trafficking of the wild-type AVP precursors from the ER to the Golgi apparatus. nih.gov Studies have shown that mutant AVP precursors can form both homo- and heterodimers with wild-type precursors. nih.gov This interaction suggests a dominant-negative mechanism, where the mutant protein interferes with the function of the normal protein, contributing to the pathogenesis of the disease. nih.gov The accumulation of these aggregates within the ER can lead to ER stress and eventual degeneration of vasopressinergic neurons. oup.comnih.gov In vitro studies have further demonstrated that mutant AVP precursors can form fibrillar, amyloid-like structures. oup.com

Consequences of AVP Precursor Misfolding

| Event | Cellular Location | Molecular Mechanism | Pathological Outcome |

|---|---|---|---|

| Misfolding | Endoplasmic Reticulum | Genetic mutations | ER retention |

| Oligomerization | Endoplasmic Reticulum | Formation of disulfide-linked homo- and heterodimers | Impaired trafficking of wild-type precursors |

| Aggregation | Endoplasmic Reticulum | Accumulation of misfolded proteins | ER stress, cellular toxicity, neuronal degeneration |

| Fibril Formation | In vitro | Assembly into amyloid-like structures | Potential for neurodegenerative disease characteristics |

Advanced Research Methodologies in Arginine Vasopressin Studies

In Vivo Neurobiological Investigations

In vivo studies are crucial for understanding the physiological and behavioral effects of AVP within a living organism. These methodologies allow for the examination of AVP's function in the context of complex neural circuits and systems.

Genetically modified animal models have been instrumental in elucidating the specific contributions of AVP to various behaviors. By manipulating the expression of the AVP gene or its receptors, researchers can observe the resulting physiological and behavioral changes.

Gene knockdown strategies, for instance, have been employed to reduce AVP expression in specific brain regions. In one study, an shRNA viral construct was used to knock down AVP gene expression within the bed nucleus of the stria terminalis (BNST) of mice. nih.govnih.gov The results revealed sexually dimorphic effects on social behavior. In males, this knockdown led to a significant reduction in the investigation of novel males, a decrease in aggressive signaling (such as tail rattling and ultrasonic vocalizations), and impaired copulatory behavior. nih.govnih.gov Conversely, females with AVP knockdown in the BNST did not exhibit alterations in these behaviors. nih.govnih.gov These findings underscore the critical role of AVP originating from the BNST in regulating male-specific social and sexual behaviors. nih.govnih.gov

Gene knockout studies, which involve the complete elimination of a specific gene, have also provided valuable insights. Research on zebrafish, using a CRISPR/Cas9-based vasotocin (B1584283) (the non-mammalian homolog of AVP) gene knockout, demonstrated a significant impact on female reproductive success. frontiersin.org The knockout females produced fewer fertilized eggs, a phenotype linked to reduced courtship behavior and altered oocyte maturation. frontiersin.org Interestingly, crossbreeding experiments showed that the reproductive deficits were entirely female-dependent, as vasotocin-deficient males reproduced normally with wild-type females. frontiersin.org

Table 1: Effects of AVP Gene Knockdown in the Bed Nucleus of the Stria Terminalis (BNST) in Mice

| Behavior Assessed | Effect in Males | Effect in Females |

|---|---|---|

| Investigation of Novel Males | Strongly Reduced | No Alteration |

| Aggressive Signaling (Tail Rattling, USV) | Reduced | No Alteration |

| Copulatory Behavior | Reduced | No Alteration |

| Offensive Attack Initiation | No Alteration | No Alteration |

| Anxiety-like Behaviors | No Alteration | No Alteration |

The use of pharmacological probes, such as receptor-specific agonists and antagonists, allows for the acute manipulation of AVP signaling at its V1a, V1b, and V2 receptors. These tools are essential for dissecting the specific receptor subtypes involved in mediating the diverse effects of AVP.

Agonists, which mimic the action of AVP at its receptors, and antagonists, which block its action, have been developed in both peptide and nonpeptide forms. nih.gov For example, selective V2 receptor agonists like dDAVP have been widely used in research and clinical settings. nih.gov The development of selective antagonists for the V1a and V1b receptors has been crucial for investigating the role of these receptors in the brain, where they are implicated in anxiety and social behaviors. nih.govumn.educcjm.org

Research has demonstrated that the effects of AVP on neural circuits can be mimicked or blocked by these pharmacological tools. For instance, the suppressive effect of AVP on dendrodendritic inhibition in the accessory olfactory bulb was mimicked by a V1a receptor agonist, [Phe2, Orn8]-vasotocin, and blocked by a V1a receptor antagonist, Manning compound. researchgate.net In contrast, a V1b receptor antagonist, SSR149415, had little effect, indicating that the V1a receptor is the primary mediator of this particular synaptic modulation. researchgate.net

The "vaptans" are a class of nonpeptide AVP receptor antagonists that have been investigated for various clinical applications. nih.gov These compounds, such as tolvaptan (B1682983) and conivaptan, primarily target the V2 receptor, leading to aquaresis (electrolyte-free water excretion). nih.gov Their development has provided researchers with orally effective tools to study the physiological roles of the V2 receptor. nih.gov

Table 2: Examples of Pharmacological Probes for AVP Receptors

| Compound Type | Compound Name | Receptor Target(s) | Primary Action |

|---|---|---|---|

| Agonist | dDAVP | V2 | Mimics AVP |

| Agonist | [Phe2, Orn8]-vasotocin | V1a | Mimics AVP |

| Antagonist | Manning compound | V1a | Blocks AVP |

| Antagonist | SSR149415 | V1b | Blocks AVP |

| Antagonist | Tolvaptan | V2 | Blocks AVP |

| Antagonist | Conivaptan | V1a/V2 | Blocks AVP |

Functional magnetic resonance imaging (fMRI) has emerged as a powerful, non-invasive technique to investigate how AVP modulates brain activity in humans. By measuring changes in blood-oxygen-level-dependent (BOLD) signals, fMRI allows researchers to identify brain regions that are activated or deactivated in response to AVP administration or in correlation with endogenous AVP levels.

Studies using intranasal AVP have shown that it alters patterns of brain activity in parallel with its effects on social and emotional processing. nih.gov In men, intranasal AVP has been found to modulate activity in the nucleus accumbens and the lateral septum, which are key reward-processing areas involved in the formation of social bonds, in response to viewing female faces. nih.gov Furthermore, AVP has been shown to modulate hypothalamic activation in response to faces in both men and women. nih.gov

Genetic variations in the AVP receptors can also influence brain function. An fMRI study investigating polymorphisms in the human vasopressin V1b receptor gene (AVPR1B) found that individuals with different genotypes exhibited differential brain activation patterns during an emotional recognition task. nih.gov Specifically, when viewing angry faces, individuals homozygous for the K65/R364 haplotype showed increased activation in motor areas, the hippocampus, and the putamen compared to heterozygotes. nih.gov

Resting-state fMRI (rs-fMRI) studies have begun to explore the relationship between basal AVP levels and the brain's intrinsic functional connectivity. researchgate.net In men, higher endogenous AVP levels were associated with lower nodal degree and efficiency (measures of network connectivity and information propagation) in the left inferior frontal gyrus and superior temporal gyrus. researchgate.net In women, higher AVP was linked to lower betweenness (a measure of a node's importance in connecting different parts of the network) in the left inferior parietal gyrus. researchgate.net These findings suggest that AVP plays a role in shaping the baseline organization of brain networks. researchgate.net

Electrophysiological recordings provide a direct measure of the electrical activity of neurons and are essential for understanding how AVP modulates synaptic transmission and neural circuit function at a high temporal resolution. These techniques can be applied in vivo to study neuronal firing in awake, behaving animals or in vitro using brain slice preparations.

In vivo recordings have been used to trace AVP-containing neural pathways. For example, extracellular electrophysiological studies in rats have provided evidence for projections from AVP-producing nuclei, such as the paraventricular nucleus and the bed nucleus of the stria terminalis, to the ventral septal area by demonstrating short-latency excitatory or inhibitory responses in septal neurons following electrical stimulation of these nuclei. nih.gov

More advanced techniques combine electrophysiology with optogenetics to record from genetically identified cell types. In mice, optogenetically targeted single-unit recordings from AVP-expressing neurons in the suprachiasmatic nucleus (SCN) have been used to study their firing patterns. nih.govbiorxiv.orgbiorxiv.org These studies, in conjunction with in vivo calcium imaging, have revealed that SCN AVP neurons exhibit periodic, slow calcium waves that likely correspond to burst firing. biorxiv.orgbiorxiv.org

In vitro whole-cell patch-clamp recordings from brain slices allow for a detailed analysis of AVP's effects on specific neurons and synapses. Studies on airway vagal preganglionic neurons (AVPNs) have shown that AVP can depolarize these neurons and increase their firing rate. frontiersin.org Furthermore, AVP was found to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in these neurons, an effect mediated by the V1a receptor. frontiersin.org

In Vitro Cellular and Molecular Approaches

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms underlying AVP's actions, free from the complexities of a whole organism.

Cell culture models are fundamental for studying the direct effects of AVP on neuronal cells and for dissecting the intracellular signaling pathways activated by its receptors. A significant advancement in this area is the development of three-dimensional (3D) cell culture systems, such as hypothalamic neurospheroids, which more closely mimic the natural cellular environment. nih.gov